2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a difluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-bromophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide
- 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide
- 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and difluorophenyl groups, along with the oxazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-11-3-1-10(2-4-11)16-8-13(22-24-16)9-17(23)21-12-5-6-14(19)15(20)7-12/h1-8H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTNEHCNZKNVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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